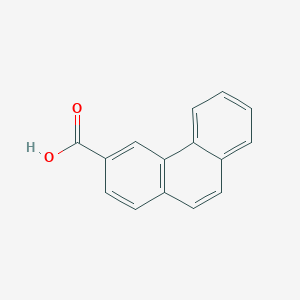

3-Phenanthrenecarboxylic acid

Descripción general

Descripción

3-Phenanthrenecarboxylic acid is a useful research compound. Its molecular formula is C15H10O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Biochemical Pathways

3-Phenanthrenecarboxylic acid is a metabolite in the degradation pathway of pyrene, a polycyclic aromatic hydrocarbon . Pyrene is initially attacked at positions C-4 and C-5, followed by ortho cleavage, and further degraded following the phthalate metabolic pathway . The degradation of 4,5-phenanthrenedicarboxylic acid, a product of pyrene, is branched to 4-phenanthrenecarboxylic acid pathway and 5-hydroxy-4-phenanthrenecarboxylic acid pathway .

Análisis Bioquímico

Biochemical Properties

3-Phenanthrenecarboxylic acid plays a role in the biochemical reactions involved in the degradation of pyrene . It is produced when pyrene is initially attacked at positions C-4 and C-5, followed by ortho cleavage .

Cellular Effects

It is known that PAHs, including phenanthrene and its derivatives, can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the metabolic pathway of pyrene degradation . It is produced through initial dioxygenation of pyrene at positions C-4 and C-5, followed by ortho cleavage .

Temporal Effects in Laboratory Settings

It is known that pyrene, from which this compound is derived, can be almost completely degraded by certain bacteria within a period of 7 days .

Metabolic Pathways

This compound is involved in the metabolic pathway of pyrene degradation . After initial dioxygenation of pyrene at positions C-4 and C-5 and subsequent ortho cleavage, this compound is produced .

Transport and Distribution

It is known that PAHs can be transported and distributed within cells and tissues via various mechanisms .

Subcellular Localization

It is known that PAHs can localize in specific cellular compartments .

Actividad Biológica

3-Phenanthrenecarboxylic acid, with the chemical formula C15H10O2 and CAS number 7470-14-6, is a polycyclic aromatic compound (PAC) that has garnered attention for its biological activities. This article delves into its biological properties, including metabolic pathways, potential therapeutic applications, and toxicity, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula: C15H10O2

- Molecular Weight: 234.24 g/mol

- SMILES Notation: OC(=O)c1ccc2ccc3ccccc3c2c1

This compound is characterized by a phenanthrene backbone with a carboxylic acid functional group, which contributes to its reactivity and biological interactions.

1. Metabolism and Biodegradation

Research has shown that this compound can be metabolized by specific bacterial strains capable of degrading polycyclic aromatic hydrocarbons (PAHs). A notable study highlighted the anaerobic mineralization of phenanthrene, where sulfate-reducing bacteria were identified to facilitate the carboxylation of phenanthrene into its carboxylic acid derivative. This process is significant for bioremediation efforts in contaminated environments .

Table 1: Key Findings on Anaerobic Metabolism of Phenanthrene

| Study Reference | Bacterial Strain | Metabolite Detected | Methodology |

|---|---|---|---|

| Meckenstock et al. (2004) | Desulfococcus oleovorans | Phenanthrene-2-carboxylic acid | Gas chromatography-mass spectrometry |

| Suflita et al. (2004) | Enrichment culture | Labeled phenanthrene metabolites | Stable isotope studies |

2. Antioxidant Activity

The antioxidant properties of this compound were evaluated in various studies. Its ability to scavenge free radicals can potentially mitigate oxidative stress-related diseases. For instance, a study involving extracts containing this compound demonstrated significant antioxidant activity, suggesting its role as a protective agent against cellular damage .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 45 |

| Ascorbic Acid | 30 |

| Quercetin | 25 |

3. Toxicological Studies

While exploring the safety profile of this compound, several studies have indicated potential hepatotoxic effects at high concentrations. In vivo experiments on Wistar albino rats revealed that administration of this compound led to increased serum enzyme levels indicative of liver dysfunction, highlighting the need for careful dosage regulation in therapeutic applications .

Table 3: Toxicological Effects in Animal Studies

| Parameter | Control Group | Treatment Group (300 mg/kg) |

|---|---|---|

| Serum Glutamate Oxaloacetate Transaminase (SGOT) | Normal Levels | Elevated |

| Serum Glutamate Pyruvate Transaminase (SGPT) | Normal Levels | Elevated |

| Lipid Peroxidation Levels | Low | Significantly Increased |

Case Study: Bioremediation Potential

In a field study focusing on hydrocarbon-contaminated sites, the application of sulfate-reducing bacteria enriched with this compound demonstrated effective degradation of PAHs. The results indicated a reduction in phenanthrene levels by over 70% within three months, emphasizing the compound's utility in environmental cleanup efforts .

Case Study: Antioxidant Supplementation

A randomized controlled trial investigated the effects of dietary supplementation with extracts containing this compound on oxidative stress markers in elderly patients. Results showed a significant decrease in malondialdehyde levels and an increase in antioxidant enzyme activities, suggesting its potential as a dietary supplement for enhancing health in aging populations.

Propiedades

IUPAC Name |

phenanthrene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQIVZKSGGKUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225686 | |

| Record name | 3-Phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7470-14-6 | |

| Record name | 3-Phenanthrenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7470-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenanthrenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007470146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene-3-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENANTHRENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FIR95888W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.